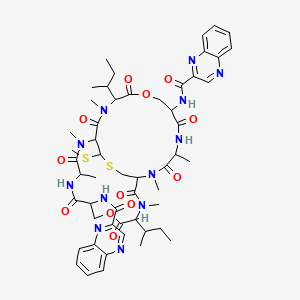
Quinomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinomycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Biosynthesis and Structural Characteristics
Quinomycins, including Quinomycin B, are cyclic oligopeptide antibiotics characterized by their unique structural units, which intercalate into DNA, inhibiting replication and transcription. This intercalation is key to their tumor-inhibiting properties. Research has focused on understanding the biosynthetic gene clusters and biochemical reactions involved in quinomycin biosynthesis, providing insights into their structural formation and variations. This knowledge also paves the way for potential industrialization of biosynthesis using heterologous hosts like E. coli (Deng Zixin et al., 2014).
2. Antitumor and Antibacterial Applications
Quinomycin B, as part of the quinomycin family, shows significant antitumor and antibacterial properties. Novel derivatives of quinomycins, isolated from microbial metabolites, have demonstrated potent antiproliferative activities against various cancer cell lines and moderate antibacterial activity. These findings underscore the potential of quinomycin B and its derivatives in the development of new therapeutic agents for cancer and bacterial infections (C. L. Lim et al., 2014).
3. Inhibition of Malaria Parasite Growth
Quinomycin A and its derivatives, including Quinomycin B, have been identified as potent antimalarial agents. Their effectiveness is significantly higher than traditional antimalarial drugs like chloroquine. The mechanism of action involves intercalation into the DNA of Plasmodium falciparum, the parasite responsible for malaria, thereby inhibiting its growth (H. Hayase et al., 2015).
4. Cancer Stem Cell Targeting
Quinomycin B has shown promise in targeting cancer stem cells, particularly in pancreatic cancer. It affects the Notch signaling pathway, which is crucial in maintaining the cancer stem cell population. This mechanism is vital in reducing therapeutic resistance and managing tumor behavior, highlighting Quinomycin B's potential as a novel compound in cancer treatment (D. Subramaniam et al., 2015).
5. Application in Insecticidal Activity
Quinomycin B, derived from Streptomyces sp., has demonstrated insecticidal activity. This finding opens up possibilities for its use in pest control, particularly against pathogenic insects like Spodoptera exigua and Culex pipiens. This application represents a new direction in the use of quinomycin antibiotics beyond their traditional roles in medicine (Huamei Liu et al., 2008).
properties
CAS RN |
13602-52-3 |
|---|---|
Product Name |
Quinomycin B |
Molecular Formula |
C53H68N12O12S2 |
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
N-[11,24-di(butan-2-yl)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C53H68N12O12S2/c1-12-27(3)40-51(74)76-24-38(61-44(67)36-23-55-32-19-15-17-21-34(32)59-36)46(69)57-30(6)48(71)65(10)42-50(73)64(9)41(28(4)13-2)52(75)77-25-37(60-43(66)35-22-54-31-18-14-16-20-33(31)58-35)45(68)56-29(5)47(70)62(7)39(49(72)63(40)8)26-79-53(42)78-11/h14-23,27-30,37-42,53H,12-13,24-26H2,1-11H3,(H,56,68)(H,57,69)(H,60,66)(H,61,67) |
InChI Key |
RDXUWMJKBKETFO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5 |
Canonical SMILES |
CCC(C)C1C(=O)OCC(C(=O)NC(C(=O)N(C2C(SCC(C(=O)N1C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)CC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)SC)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5 |
synonyms |
quinomycin quinomycin B quinomycin C quinomycin D quinomycin E quinomycins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.0^{2,6}.0^{7,11}]heptadeca-1(13),3,5,14,16-pentaene-5-carboxylate](/img/structure/B1226678.png)

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)
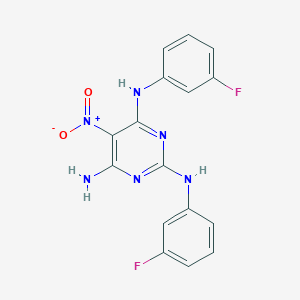

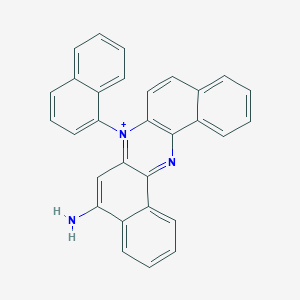
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
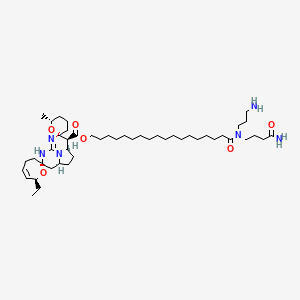
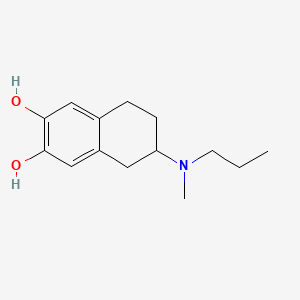

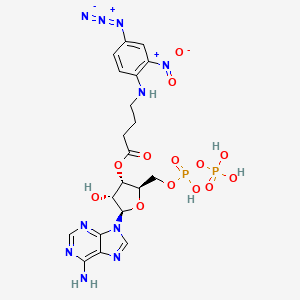
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)